![molecular formula C11H7ClOS B1304818 2-(Thiophen-2-yl)benzoyl chloride CAS No. 97677-81-1](/img/structure/B1304818.png)
2-(Thiophen-2-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Thiophen-2-yl)benzoyl chloride” is a synthetic organic compound with potential applications in various fields of research and industry. It is a clear yellow to dark brown liquid . Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular formula of “2-(Thiophen-2-yl)benzoyl chloride” is C11H7ClOS .Chemical Reactions Analysis
Thiophene derivatives are synthesized using various reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
“2-(Thiophen-2-yl)benzoyl chloride” is a clear yellow to dark brown liquid . It is insoluble in water and denser than water . The molecular weight of the compound is 222.69 g/mol . The compound has a density of 1.305g/cm3 and a boiling point of 346.2ºC at 760mmHg .Scientific Research Applications
Antimicrobial Applications
“2-(Thiophen-2-yl)benzoyl chloride” may have potential antimicrobial properties. Compounds with thiophene structures have been found to possess promising antimicrobial potential, with some showing minimum inhibitory concentrations (MIC) as low as 6.25-50 μg/mL .
Medicinal Chemistry
In medicinal chemistry, thiophene-based analogs are considered a potential class of biologically active compounds. They are often explored by scientists to develop advanced compounds with a variety of biological effects .
Pharmaceutical Testing
This compound can be used for pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development processes .
Therapeutic Importance
Thiophene nucleus-containing compounds exhibit various activities, such as anti-inflammatory and serotonin antagonist properties, which can be used in the treatment of conditions like Alzheimer’s disease . It’s plausible that “2-(Thiophen-2-yl)benzoyl chloride” could also be explored for similar therapeutic applications.
Mechanism of Action
Target of Action
2-(Thiophen-2-yl)benzoyl chloride is a thiophene-based compound. Thiophene derivatives have been identified as potential biologically active compounds . They have been used in the development of advanced compounds with a variety of biological effects . For instance, they have been used as PI3Kα/mTOR dual inhibitors .
Mode of Action
For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives affect various biochemical pathways. They have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects . For instance, some thiophene derivatives have shown high antibacterial activity against S. aureus .
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-thiophen-2-ylbenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOVWZAGQKKACR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383777 |
Source
|
Record name | 2-(Thiophen-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)benzoyl chloride | |
CAS RN |
97677-81-1 |
Source
|
Record name | 2-(Thiophen-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophen-2-yl-benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.